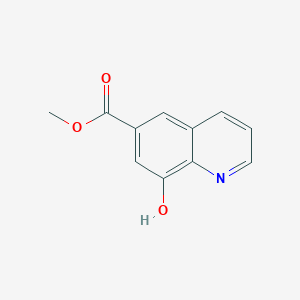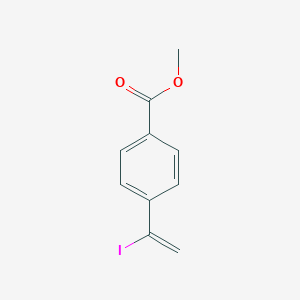
2,2-Dimethyl-3-oxo-3-phenylpropanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Dimethyl-3-oxo-3-phenylpropanenitrile: is an organic compound with the molecular formula C11H11NO. It is characterized by a nitrile group (-CN) attached to a phenyl ring and a ketone group (C=O) at the third carbon. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Aldol Condensation: One common method for synthesizing 2,2-Dimethyl-3-oxo-3-phenylpropanenitrile involves an aldol condensation reaction. This reaction typically uses acetone and benzaldehyde as starting materials, with a base such as sodium hydroxide to catalyze the reaction. The resulting product is then subjected to dehydration to form the desired compound.
Grignard Reaction: Another method involves the use of a Grignard reagent, such as phenylmagnesium bromide, which reacts with acetone cyanohydrin to yield this compound.
Industrial Production Methods: Industrial production of this compound often involves large-scale aldol condensation reactions, followed by purification steps such as recrystallization or distillation to obtain the pure product.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: 2,2-Dimethyl-3-oxo-3-phenylpropanenitrile can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, to form carboxylic acids.
Reduction: This compound can be reduced using reagents such as lithium aluminum hydride or sodium borohydride to form alcohols.
Substitution: Nucleophilic substitution reactions can occur at the nitrile group, where nucleophiles such as amines or alcohols replace the -CN group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, alcohols
Major Products Formed:
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Amides, esters
Aplicaciones Científicas De Investigación
Chemistry: 2,2-Dimethyl-3-oxo-3-phenylpropanenitrile is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is used to study enzyme-catalyzed reactions and metabolic pathways involving nitriles and ketones.
Medicine: It serves as a precursor in the synthesis of certain drugs, particularly those targeting neurological and inflammatory conditions.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials, including polymers and resins.
Mecanismo De Acción
The mechanism by which 2,2-Dimethyl-3-oxo-3-phenylpropanenitrile exerts its effects involves interactions with various molecular targets. The nitrile group can undergo hydrolysis to form carboxylic acids, which can then participate in further biochemical reactions. The ketone group can act as an electrophile, facilitating nucleophilic addition reactions. These interactions are crucial in the compound’s role as an intermediate in synthetic pathways.
Comparación Con Compuestos Similares
3-Oxo-3-phenylpropanenitrile: Lacks the dimethyl groups at the second carbon.
2,2-Dimethyl-3-phenylpropanenitrile: Lacks the ketone group.
2,2-Dimethyl-3-oxo-2-phenylpropanenitrile: Has a different position for the phenyl group.
Uniqueness: 2,2-Dimethyl-3-oxo-3-phenylpropanenitrile is unique due to the presence of both the nitrile and ketone functional groups, which confer distinct reactivity and versatility in synthetic applications. The dimethyl groups also provide steric hindrance, influencing the compound’s reactivity and stability.
Propiedades
Fórmula molecular |
C11H11NO |
|---|---|
Peso molecular |
173.21 g/mol |
Nombre IUPAC |
2,2-dimethyl-3-oxo-3-phenylpropanenitrile |
InChI |
InChI=1S/C11H11NO/c1-11(2,8-12)10(13)9-6-4-3-5-7-9/h3-7H,1-2H3 |
Clave InChI |
ZNSPWDQIVVHYSA-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C#N)C(=O)C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2,4-Di([1,1'-biphenyl]-3-yl)-6-(dibenzo[b,d]furan-1-yl)-1,3,5-triazine](/img/structure/B13125319.png)





![Ethyl9-azadispiro[2.2.56.23]tridecane-1-carboxylate](/img/structure/B13125350.png)



